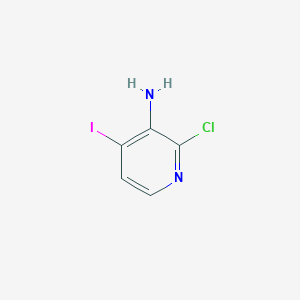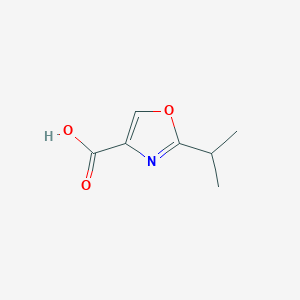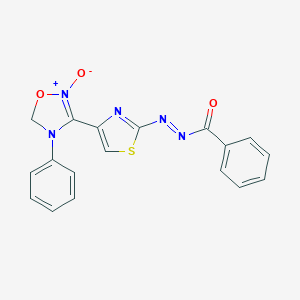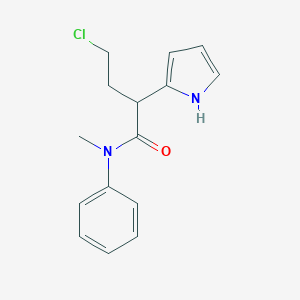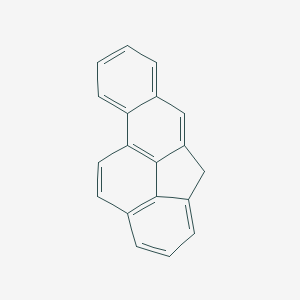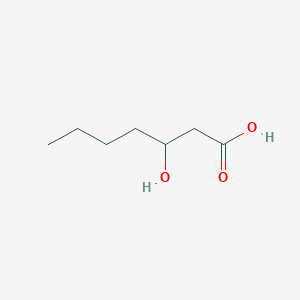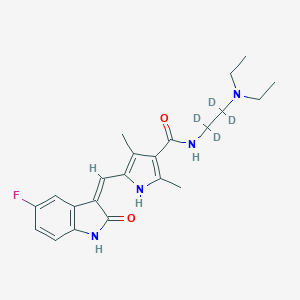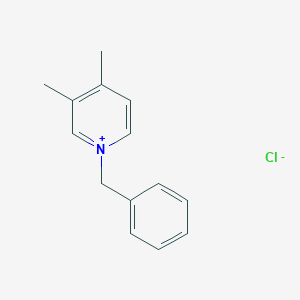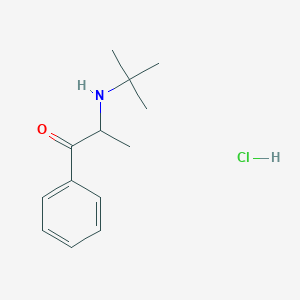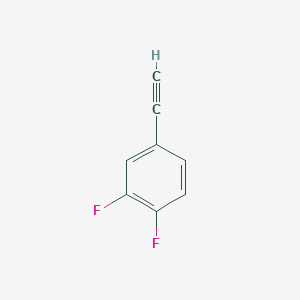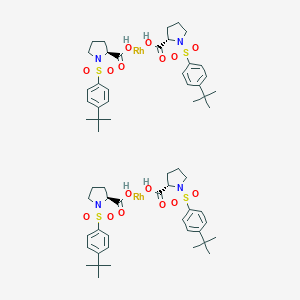
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a complex organometallic compound that combines a sulfonylpyrrolidine derivative with a rhodium metal center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium typically involves the following steps:
Formation of the Sulfonylpyrrolidine Derivative: This step involves the reaction of 4-tert-butylphenylsulfonyl chloride with (2S)-pyrrolidine-2-carboxylic acid under basic conditions to form the desired sulfonylpyrrolidine derivative.
Complexation with Rhodium: The sulfonylpyrrolidine derivative is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under specific conditions (e.g., temperature, solvent, and time) to form the final organometallic complex.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques.
化学反応の分析
Types of Reactions
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium can undergo various chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the rhodium center can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo substitution reactions where ligands around the rhodium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species.
科学的研究の応用
Chemistry
In chemistry, (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is studied for its catalytic properties, particularly in asymmetric synthesis and hydrogenation reactions.
Biology
In biology, this compound may be explored for its potential as a catalyst in biochemical reactions or as a probe for studying biological processes involving metal centers.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic applications, such as in the development of metal-based drugs or as a diagnostic agent.
Industry
In industry, the compound may be used in various catalytic processes, including the production of fine chemicals, pharmaceuticals, and materials.
作用機序
The mechanism by which (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium exerts its effects typically involves the interaction of the rhodium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- (2S)-1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- (2S)-1-(4-Ethylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- (2S)-1-(4-Isopropylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
Uniqueness
The uniqueness of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium lies in the presence of the tert-butyl group, which can influence the steric and electronic properties of the compound, potentially leading to different reactivity and selectivity compared to similar compounds.
特性
CAS番号 |
154975-39-0 |
|---|---|
分子式 |
C60H84N4O16Rh2S4 |
分子量 |
1451.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);; |
InChIキー |
ZBQUMSCHGGTSPK-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


